Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate
Description
Properties
IUPAC Name |
ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-18-12(17)8-7-11-15-16-13(19-11)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCLZKCTZSQYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210034 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-55-2 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide Intermediate Synthesis
The precursor hydrazide, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide, is synthesized by reacting this compound with hydrazine hydrate. In a representative procedure, 10 mmol of the ethyl ester is refluxed with 20 mmol hydrazine hydrate in ethanol (95%) for 10 hours, yielding the hydrazide as crystalline solids (85–90% yield).
Reaction Conditions
- Temperature: 78°C (ethanol reflux)
- Time: 10 hours
- Workup: Filtration and crystallization from ethanol
Spectroscopic Data
Cyclization to Form the Oxadiazole Ring
Cyclization of the hydrazide with triethyl orthoformate or carbon disulfide generates the 1,3,4-oxadiazole ring. For example, refluxing 1.0 mmol hydrazide with 12 mmol triethyl orthoformate and acetic acid (catalytic) at 104°C for 5 hours yields the oxadiazole derivative.
Mechanistic Insights
- Triethyl Orthoformate: Acts as a dehydrating agent, facilitating intramolecular cyclization via elimination of ethanol and water.
- Carbon Disulfide: Forms thioamide intermediates, which cyclize to 2-thioxo-1,3,4-oxadiazoles under basic conditions.
Yield Optimization
- Triethyl Orthoformate Route: 75–80% yield
- Carbon Disulfide Route: 65–70% yield (due to side reactions)
Esterification and Functionalization Strategies
The ethyl propanoate ester is introduced either before or after oxadiazole ring formation. Pre-esterification simplifies purification but may require stable intermediates.
Early-Stage Esterification
Ethyl acrylate is reacted with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol under basic conditions to form the propanoate ester. A typical protocol uses potassium carbonate (10 mmol) and ethyl acrylate (40 mmol) in acetonitrile at 100°C for 10 hours.
Key Parameters
- Solvent: Acetonitrile or DMF
- Base: K2CO3 or Et3N
- Yield: 70–75%
Side Reactions
- Michael addition byproducts (mitigated by excess acrylate).
Late-Stage Esterification
Carboxylic acid intermediates (e.g., 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid) are esterified with ethanol using DCC/NHS coupling. For instance, 10 mmol acid reacts with 10 mmol DCC and 10 mmol NHS in dry acetonitrile, followed by addition of ethanol (20 mmol).
Advantages
- Higher purity (avoids acrylate side reactions).
- Yield: 80–85% after recrystallization.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazide Cyclization | Ethyl ester + hydrazine | Reflux, 10 h | 85–90 | 98 |
| Triethyl Orthoformate | Hydrazide | 104°C, 5 h | 75–80 | 95 |
| Carbon Disulfide | Hydrazide + CS2 | Reflux, 10 h | 65–70 | 90 |
| Early Esterification | Oxadiazole-thiol + acrylate | 100°C, 10 h | 70–75 | 93 |
| Late Esterification | Carboxylic acid + ethanol | DCC/NHS, RT, 12 h | 80–85 | 97 |
Key Findings
- Late-stage esterification offers superior yields and purity but requires additional steps for carboxylic acid synthesis.
- Cyclization with triethyl orthoformate is more efficient than carbon disulfide-based routes.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
- 1H NMR: The ethyl ester group resonates as a quartet at δ 4.12–4.15 ppm (OCH2CH3) and a triplet at δ 1.21–1.24 ppm (CH3). The oxadiazole ring protons (Ar–H) appear as multiplets between δ 7.10–7.52 ppm.
- 13C NMR: The carbonyl carbons (C=O) of the ester and oxadiazole resonate at δ 166.5 and 172.8 ppm, respectively.
Mass Spectrometry (MS)
Elemental Analysis
Industrial-Scale Considerations and Challenges
Solvent Selection
- Ethanol and Acetonitrile: Preferred for scalability and low toxicity.
- DMF: Avoided due to difficult removal and regulatory restrictions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The 4-chlorophenyl group may enhance binding affinity to certain biological targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Ester Groups : Ethyl esters (target compound, compound 6) offer intermediate lipophilicity compared to tert-butyl esters (7h, 7k), which may enhance membrane permeability but reduce aqueous solubility .
- Synthesis Efficiency : While the target compound is discontinued, analogs like compound 6 achieve >90% yields via Method D, suggesting robust synthetic routes for dichlorinated derivatives .
Table 2: Bioactivity and Toxicity Insights
Key Findings :
- Methoxy/Methyl Groups : Compounds like 7i (2-methoxyphenyl) and 7h (o-tolyl) exhibit reduced toxicity, attributed to decreased electron-withdrawing effects and improved metabolic stability .
- Target Compound : The 4-chlorophenyl group may offer a balance between activity and safety, though its discontinuation suggests inferior performance compared to analogs like 6 or 7k in preclinical studies .
Biological Activity
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group. Its molecular formula is and it has a molecular weight of approximately 325.77 g/mol . The compound is characterized by its unique scaffold that allows for various modifications to enhance biological activity.
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit cell growth effectively, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of this compound
The antitumor activity of this compound is believed to be mediated through the inhibition of specific signaling pathways involved in cancer cell proliferation. Studies have identified that this compound can disrupt the Gα12-stimulated SRE.L activity in PC3 cells, which is crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications to the oxadiazole ring and the propanoate side chain significantly influence biological activity. For instance:
- Chain Length : The optimal carbon chain length between the oxadiazole and the carboxylic acid was found to be three carbons; shorter or longer chains resulted in diminished activity.
- Substituents : The presence of electron-withdrawing groups (like Cl on the phenyl ring) enhances cytotoxicity due to increased electron deficiency in the aromatic system .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chain length (1 vs. 3 carbons) | Significant decrease in activity |
| Substituent type (electron-withdrawing) | Enhanced cytotoxicity |
Case Studies
Several studies have focused on derivatives of this compound:
- In Vivo Efficacy : A study demonstrated that a related compound exhibited significant tumor regression in xenograft models when administered at specific dosages .
- Pharmacokinetics : Investigations into the pharmacokinetic profile have shown favorable absorption and distribution characteristics in animal models, indicating potential for further development as an anticancer agent .
Q & A
Basic Synthesis
Q: What are the standard synthetic protocols for Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate? A: The compound is typically synthesized via multi-step routes involving:
Esterification : Reacting 4-chlorobenzoic acid with ethanol in the presence of H₂SO₄ to form ethyl 4-chlorobenzoate.
Hydrazide Formation : Conversion to 4-chlorophenylhydrazide using hydrazine hydrate.
Oxadiazole Cyclization : Treating the hydrazide with cyanogen bromide (BrCN) to form the 1,3,4-oxadiazole core.
Propanoate Coupling : Introducing the propanoate group via alkylation or thioether linkage (Method D in ).
Key characterization involves ¹H/¹³C NMR (e.g., δ 3.48 ppm for ethyl CH₂) and ESI-MS (e.g., m/z = 346.8 [M+H]⁺) .
Advanced Synthesis Optimization
Q: How can researchers optimize low yields during oxadiazole ring formation? A: Common challenges include incomplete cyclization or side reactions. Strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition.
reports 75–96% yields using Method D with optimized equivalents of coupling agents (e.g., 1.2:1 molar ratio of thiol to ester) .
Basic Characterization
Q: Which spectroscopic methods are critical for confirming the structure? A: Essential techniques include:
- ¹H NMR : Identify ethyl ester protons (δ 1.17–4.08 ppm) and oxadiazole aromatic protons (δ 7.37–8.03 ppm).
- ESI-MS : Confirm molecular ion peaks (e.g., m/z = 346.8 [M+H]⁺).
- HPLC : Assess purity (>98% in ) with retention times (~7.95–8.66 min) .
Advanced Crystallography
Q: How can SHELX refine crystal structures of oxadiazole derivatives? A: SHELXL ( ) is used for:
- Data Handling : Process high-resolution X-ray data (e.g., monoclinic P2₁/c space group in ).
- Twinning Corrections : Apply HKLF5 for twinned datasets.
- Displacement Parameters : Model anisotropic displacement ellipsoids (ORTEP diagrams via WinGX; ).
For example, reports a = 12.1337 Å, β = 107.744° for ethyl-substituted derivatives .
Basic Biological Assays
Q: What assays evaluate the compound’s bioactivity? A: Common assays include:
- Forced Swimming Test (FST) : Measure antidepressant activity (e.g., moderate activity in ).
- AChE Inhibition : Assess IC₅₀ values via Ellman’s method (e.g., 0.04 mM for reference drug eserine; ).
- Antimicrobial Screening : Agar diffusion against S. aureus or E. coli .
Advanced SAR Studies
Q: How do substituents on the oxadiazole ring affect bioactivity? A: Substituent effects are critical:
| Substituent (Position) | Bioactivity (vs. Reference) | Source |
|---|---|---|
| 4-Chlorophenyl (C-5) | Moderate antidepressant | |
| 2,4-Dichlorophenyl | Enhanced AChE inhibition | |
| 2-Methoxyphenyl | Reduced cytotoxicity |
Electron-withdrawing groups (e.g., Cl) enhance receptor binding, while bulky groups reduce solubility .
Data Contradiction Analysis
Q: How to resolve contradictions between computational and experimental bioactivity data? A: Discrepancies arise from:
- Solvent Effects : In silico models may ignore solvation (e.g., DMSO in assays).
- Conformational Flexibility : MD simulations can refine docking poses (e.g., ’s in silico analysis).
- Metabolic Stability : Experimental IC₅₀ may differ due to compound degradation .
Safety and Handling
Q: What PPE is required for handling this compound? A: Based on Safety Data Sheets ():
- Respiratory : OV/AG/P99 respirators for vapor protection.
- Skin : Chemical-resistant gloves (e.g., nitrile) and full-body suits.
- Environmental : Avoid drainage contamination. Note : Decomposition products are poorly characterized .
Reaction Mechanism Elucidation
Q: What mechanistic pathways explain the oxidation of the oxadiazole ring? A: Advanced studies use:
- DFT Calculations : Predict reaction intermediates (e.g., sulfoxide formation via H₂O₂ oxidation).
- LC-MS Tracking : Identify m/z shifts (e.g., +16 Da for sulfoxide).
notes oxidation at the sulfur moiety in related compounds .
Analytical Challenges
Q: How to address co-elution issues in HPLC purity analysis? A: Strategies include:
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 70:30 to 90:10).
- Column Selection : Use C18 columns with 5 µm particle size.
- MS Detection : Couple HPLC with ESI-MS for peak confirmation (e.g., ’s 98% purity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
